molecular formula C8H16O3 B12288228 2-Ethoxyhexanoic acid

2-Ethoxyhexanoic acid

Cat. No.: B12288228
M. Wt: 160.21 g/mol
InChI Key: RESDJAQXNNEBIQ-UHFFFAOYSA-N
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Description

2-Ethoxyhexanoic acid is an organic compound with the molecular formula C8H16O3 It is a carboxylic acid derivative characterized by the presence of an ethoxy group attached to the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyhexanoic acid can be synthesized through the esterification of hexanoic acid with ethanol, followed by hydrolysis. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced through a similar process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxyhexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Ethoxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can exert biological effects by interacting with cellular receptors and signaling pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Ethylhexanoic acid: A structurally similar compound with an ethyl group instead of an ethoxy group.

    Hexanoic acid: The parent compound without any substituents.

    2-Methylhexanoic acid: A similar compound with a methyl group attached to the hexanoic acid chain.

Comparison: 2-Ethoxyhexanoic acid is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxyhexanoic acid

InChI

InChI=1S/C8H16O3/c1-3-5-6-7(8(9)10)11-4-2/h7H,3-6H2,1-2H3,(H,9,10)

InChI Key

RESDJAQXNNEBIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OCC

Origin of Product

United States

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